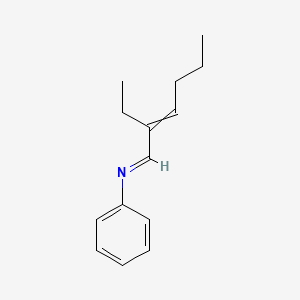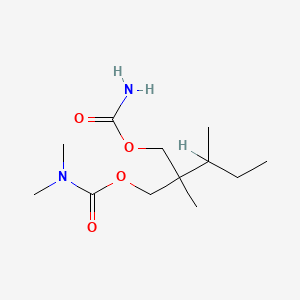
2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate is a chemical compound with a complex structure that includes both carbamate and dimethylcarbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate typically involves the reaction of 2-sec-Butyl-2-methyl-1,3-propanediol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including its role as a hypotensive agent.
Industry: Utilized in the production of polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate involves its interaction with specific molecular targets and pathways. For example, in its role as a hypotensive agent, the compound acts on the brain stem vasomotor centers to reduce blood pressure by decreasing vascular peripheral resistance . This action is achieved without altering cardiac output, making it a unique hypotensive agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-sec-butyl-1,3-propanediol dicarbamate: Known for its hypotensive properties.
2-Butyl-2-ethyl-1,3-propanediol: Used in polymer production.
2-Methyl-1,3-propanediol: Utilized in the synthesis of biodegradable thermoplastic elastomers.
Uniqueness
2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate is unique due to its dual carbamate functional groups, which confer specific chemical reactivity and potential therapeutic applications. Its ability to act on the brain stem vasomotor centers without affecting cardiac output distinguishes it from other hypotensive agents .
Propriétés
Numéro CAS |
25642-76-6 |
|---|---|
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-6-9(2)12(3,7-17-10(13)15)8-18-11(16)14(4)5/h9H,6-8H2,1-5H3,(H2,13,15) |
Clé InChI |
PMMKVFWFTRDMLW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)(COC(=O)N)COC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
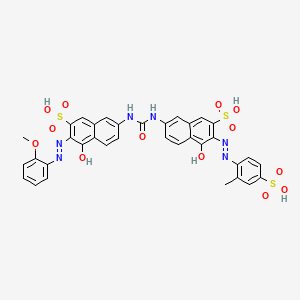
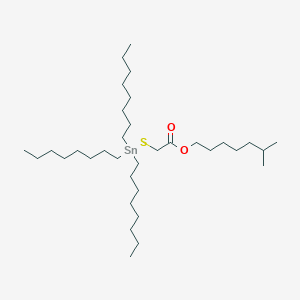
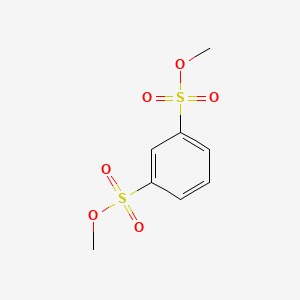
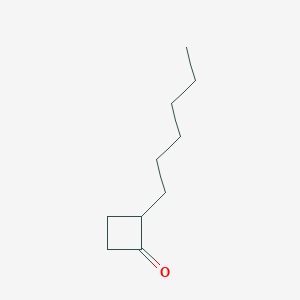
phosphanium bromide](/img/structure/B14692895.png)
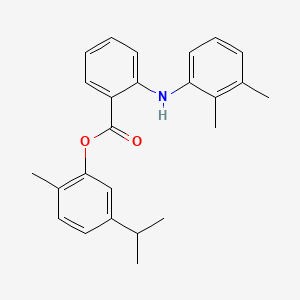
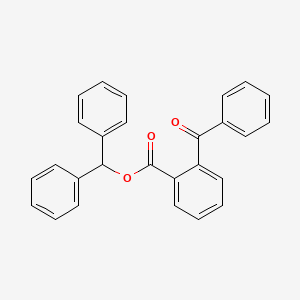
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)

